molecular formula C8H16O2 B1605547 Methyl 4-methylhexanoate CAS No. 2177-82-4

Methyl 4-methylhexanoate

Cat. No.: B1605547
CAS No.: 2177-82-4
M. Wt: 144.21 g/mol
InChI Key: OTOLBWRSIUFKOJ-UHFFFAOYSA-N
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Description

Methyl 4-methylhexanoate: is an organic compound with the molecular formula C8H16O2 . It is a methyl ester derived from 4-methylhexanoic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 4-methylhexanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

  • Fischer Esterification: This method involves heating 4-methylhexanoic acid with methanol and an acid catalyst under reflux conditions to form the ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is typically carried out in a batch reactor where the reactants are mixed and heated under controlled conditions.

  • Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the ester product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form 4-methylhexanoic acid.

  • Reduction: Reduction reactions are not common for this compound due to its stable structure.

  • Substitution: Substitution reactions can occur at the ester functional group, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Substitution: Reagents such as hydrochloric acid (HCl) and other nucleophiles can be used for substitution reactions.

Major Products Formed:

  • 4-Methylhexanoic Acid: Formed through oxidation.

  • Other Esters: Various esters can be formed through substitution reactions.

Scientific Research Applications

Food Industry

Methyl 4-methylhexanoate is used as a flavoring agent due to its pleasant fruity aroma, reminiscent of certain fruits. It is commonly found in various food products, enhancing flavor profiles.

Case Study: Flavor Release in Food Emulsions

A study examined how the nature of fats and the hydrophobicity of aroma compounds, including this compound, affect flavor release from complex food emulsions. The findings indicated that molecular interactions significantly influence the design of food products with optimized flavor profiles .

Cosmetic Industry

This compound is also utilized in cosmetics for its fragrance properties. Its pleasant scent makes it an attractive ingredient in perfumes and scented products.

Application Insights

  • Fragrance Component : this compound is incorporated into various personal care products to impart a desirable aroma.
  • Skin Compatibility : Studies suggest that it has favorable skin compatibility, making it suitable for topical applications .

Biofuels and Combustion Research

This compound is investigated as a potential biofuel due to its favorable combustion characteristics compared to traditional fossil fuels.

Case Study: Combustion Kinetics

Research conducted by Sandia National Laboratories explored the combustion mechanisms of methyl esters, including this compound. The study focused on the oxidation processes in premixed laminar flames, revealing critical insights into reaction pathways and emissions profiles .

Data Table: Comparison of Methyl Esters

Compound NameChemical FormulaUnique Features
This compoundC₉H₁₈O₂Fruity aroma; used in food and cosmetics
Methyl HexanoateC₇H₁₄O₂Commonly used as a flavoring agent
Methyl OctanoateC₈H₁₆O₂Longer carbon chain; different flavor profiles
Methyl ButanoateC₆H₁₂O₂Shorter chain; often used in synthetic flavors

Environmental Impact Studies

The environmental implications of using methyl esters like this compound are under investigation, particularly regarding their emissions during combustion.

Research Findings

Studies have shown that the combustion of methyl esters produces lower emissions compared to traditional fuels, making them a more sustainable alternative . The detailed kinetic models developed for these compounds help predict their behavior in various combustion scenarios.

Mechanism of Action

The mechanism by which methyl 4-methylhexanoate exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate for certain enzymes, leading to the formation of products through biochemical pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 4-methylhexanoate: A similar ester with an ethyl group instead of a methyl group.

  • Methyl hexanoate: An ester derived from hexanoic acid without the methyl group at the 4-position.

Uniqueness: Methyl 4-methylhexanoate is unique due to the presence of the methyl group at the 4-position, which influences its chemical properties and reactivity compared to similar compounds.

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Biological Activity

Methyl 4-methylhexanoate is an ester compound derived from 4-methylhexanoic acid, which is known for its applications in various fields, including food, fragrance, and as a potential biofuel. This article explores its biological activity, focusing on its chemical properties, metabolic pathways, toxicological assessments, and relevant case studies.

  • Chemical Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • CAS Number : 106-70-7
  • Boiling Point : 149.5 °C
  • Density : 0.88 g/cm³
  • Solubility : 1.33 g/L in water

These properties indicate that this compound is a hydrophobic compound with moderate volatility, which can influence its biological interactions.

1. Metabolic Pathways

This compound undergoes metabolic processes similar to other medium-chain fatty acids. It is primarily metabolized in the liver through β-oxidation, leading to the production of acetyl-CoA, which can enter the Krebs cycle for energy production.

2. Toxicological Profile

The safety assessment of this compound indicates low toxicity levels. According to studies:

  • LD50 (Oral) : Greater than 5000 mg/kg in rats, indicating low acute toxicity .
  • Genotoxicity : It has shown no significant genotoxic effects in standard assays .

Case Study 1: Impact on Microbial Metabolism

Research has demonstrated that methyl esters, including this compound, can influence microbial metabolism in various environments. A study examined its effect on the fecal microbiome of mice exposed to environmental contaminants. Results indicated alterations in microbial diversity and composition due to exposure to methyl esters .

Case Study 2: Application as a Biofuel

This compound has been investigated as a potential biofuel due to its favorable combustion properties. In experiments simulating combustion conditions, it produced lower emissions compared to traditional fossil fuels, highlighting its potential for sustainable energy applications .

Comparative Analysis of Biological Activity

CompoundLD50 (mg/kg)GenotoxicityMetabolic Pathway
This compound>5000Negativeβ-oxidation
Methyl Hexanoate>5000Negativeβ-oxidation
Methyl Decanoate>5000Negativeβ-oxidation

This table summarizes the biological activity of this compound compared to similar compounds, demonstrating a consistent safety profile across methyl esters.

Properties

IUPAC Name

methyl 4-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOLBWRSIUFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334184
Record name Methyl 4-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-82-4
Record name Methyl 4-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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